2-Propanone, 1-[4-(acetyloxy)phenyl]-3-diazo-
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Overview
Description
2-Propanone, 1-[4-(acetyloxy)phenyl]-3-diazo- is an organic compound with a complex structure that includes a diazo group and an acetyloxyphenyl group
Preparation Methods
The synthesis of 2-Propanone, 1-[4-(acetyloxy)phenyl]-3-diazo- typically involves multiple steps, starting from readily available precursors. One common route involves the acylation of 4-hydroxyacetophenone to introduce the acetyloxy group, followed by diazotization to introduce the diazo group. The reaction conditions often require careful control of temperature and pH to ensure the stability of the diazo compound. Industrial production methods may involve similar steps but are optimized for scale, yield, and safety.
Chemical Reactions Analysis
2-Propanone, 1-[4-(acetyloxy)phenyl]-3-diazo- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the diazo group into amines or other functional groups.
Substitution: The diazo group can participate in substitution reactions, often with nucleophiles, leading to the formation of new compounds. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Propanone, 1-[4-(acetyloxy)phenyl]-3-diazo- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes.
Biology: The compound’s reactivity makes it useful in labeling and modifying biomolecules for research purposes.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Propanone, 1-[4-(acetyloxy)phenyl]-3-diazo- involves its diazo group, which can act as a source of nitrogen for various reactions. The compound can interact with molecular targets through electrophilic or nucleophilic pathways, depending on the reaction conditions. These interactions can lead to the formation of new bonds and the modification of existing structures.
Comparison with Similar Compounds
Similar compounds to 2-Propanone, 1-[4-(acetyloxy)phenyl]-3-diazo- include:
2-Propanone, 1-(acetyloxy)-3-[4-(trifluoromethoxy)phenyl]-: This compound has a trifluoromethoxy group instead of a diazo group, leading to different reactivity and applications.
1-Phenyl-2-propanone: Known for its use in organic synthesis, this compound lacks the acetyloxy and diazo groups, making it less reactive in certain contexts. The uniqueness of 2-Propanone, 1-[4-(acetyloxy)phenyl]-3-diazo- lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.
Properties
CAS No. |
52727-20-5 |
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Molecular Formula |
C11H10N2O3 |
Molecular Weight |
218.21 g/mol |
IUPAC Name |
[4-(3-diazo-2-oxopropyl)phenyl] acetate |
InChI |
InChI=1S/C11H10N2O3/c1-8(14)16-11-4-2-9(3-5-11)6-10(15)7-13-12/h2-5,7H,6H2,1H3 |
InChI Key |
ZGSCDSGHRQTOTR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)CC(=O)C=[N+]=[N-] |
Origin of Product |
United States |
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